molecular formula C12H8N2O3S B14882630 3-(2-Amino-1,3-thiazol-4-yl)-7-hydroxy-2H-chromen-2-one

3-(2-Amino-1,3-thiazol-4-yl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B14882630
M. Wt: 260.27 g/mol
InChI Key: DLNIJBXAQKNZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-aminothiazol-4-yl)-7-hydroxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of aminothiazole and chromenone. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminothiazol-4-yl)-7-hydroxy-2H-chromen-2-one typically involves the reaction of 2-aminothiazole with 7-hydroxy-2H-chromen-2-one under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminothiazol-4-yl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aminothiazole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminothiazol-4-yl)-7-hydroxy-2H-chromen-2-one is unique due to the combination of the aminothiazole and chromenone moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H8N2O3S

Molecular Weight

260.27 g/mol

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-7-hydroxychromen-2-one

InChI

InChI=1S/C12H8N2O3S/c13-12-14-9(5-18-12)8-3-6-1-2-7(15)4-10(6)17-11(8)16/h1-5,15H,(H2,13,14)

InChI Key

DLNIJBXAQKNZNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=CSC(=N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.